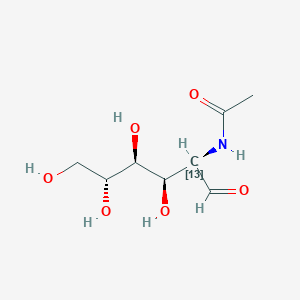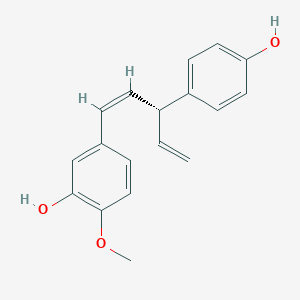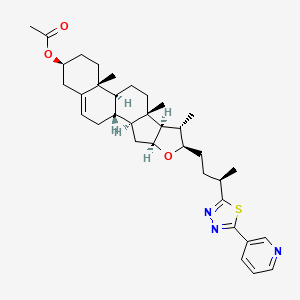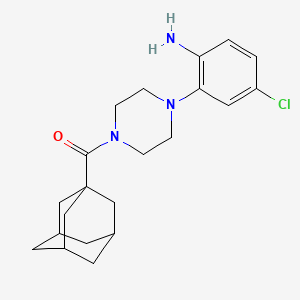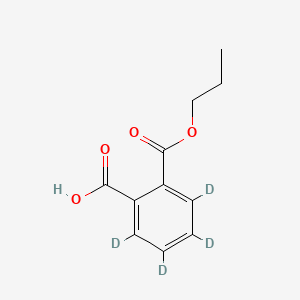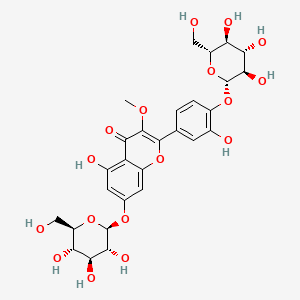
3-O-methylquercetin 7-O-beta-glucopyranosyl-4'-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methylquercetin 4’,7-di- is a methylated derivative of quercetin, a flavonoid commonly found in various fruits, vegetables, and grains. This compound is known for its potential antioxidant, anti-inflammatory, and anticancer properties. It is a white or pale yellow crystalline powder that is almost insoluble in water but soluble in organic solvents like methanol and ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methylquercetin 4’,7-di- typically involves the selective methylation of quercetin. One common method is the permethylation of quercetin followed by selective demethylation. For instance, penta-O-methylquercetin can be prepared by permethylation of quercetin using methyl iodide (MeI) in the presence of sodium hydride (NaH) and dimethylformamide (DMF). Subsequent selective demethylation using boron tribromide (BBr3) or boron trichloride (BCl3) with tetra-butylammonium iodide (TBAI) yields various O-methylquercetins .
Industrial Production Methods
Industrial production of 3-O-Methylquercetin 4’,7-di- often involves extraction and purification from natural plant sources. Plants such as sorghum, longan, boxwood, and oak are known to contain this compound. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Methylquercetin 4’,7-di- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Methylation and demethylation reactions are common, using reagents like methyl iodide (MeI) and boron tribromide (BBr3), respectively.
Major Products
The major products formed from these reactions include various methylated derivatives of quercetin, each with distinct biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a chemical probe to study the structure-activity relationships of flavonoids.
Biology: Investigated for its antioxidant properties and its ability to modulate oxidative stress in cells.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-O-Methylquercetin 4’,7-di- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Anticancer Activity: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-9, and downregulating anti-apoptotic proteins like Bcl-2.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Isorhamnetin (3’-O-Methylquercetin): Another methylated derivative with similar biological activities.
Rhamnazin (7-O-Methylquercetin): Known for its potent anti-inflammatory activity.
Uniqueness
3-O-Methylquercetin 4’,7-di- is unique due to its specific methylation pattern, which enhances its solubility and membrane permeability compared to quercetin. This modification also affects its biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
47858-32-2 |
|---|---|
Formule moléculaire |
C28H32O17 |
Poids moléculaire |
640.5 g/mol |
Nom IUPAC |
5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-26-20(35)17-12(32)5-10(41-27-23(38)21(36)18(33)15(7-29)44-27)6-14(17)42-25(26)9-2-3-13(11(31)4-9)43-28-24(39)22(37)19(34)16(8-30)45-28/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28-/m1/s1 |
Clé InChI |
XEHNPVYZNPRTMA-GZKNRDGBSA-N |
SMILES isomérique |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES canonique |
COC1=C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


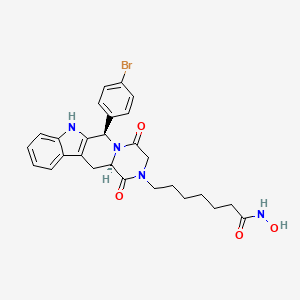

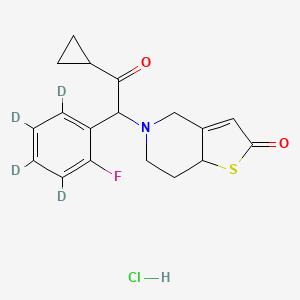
![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)

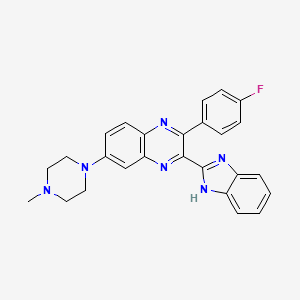
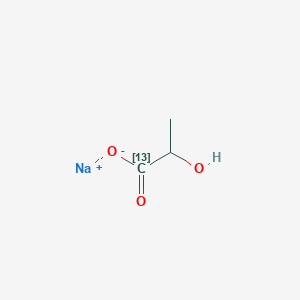

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
